[4-(Aminomethyl)piperidin-1-yl](pyridin-4-yl)methanone dihydrochloride
CAS No.: 1286265-79-9
Cat. No.: VC5447558
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.2
* For research use only. Not for human or veterinary use.
methanone dihydrochloride - 1286265-79-9](/images/structure/VC5447558.png)
Specification
CAS No. | 1286265-79-9 |
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Molecular Formula | C12H19Cl2N3O |
Molecular Weight | 292.2 |
IUPAC Name | [4-(aminomethyl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |
Standard InChI | InChI=1S/C12H17N3O.2ClH/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11;;/h1-2,5-6,10H,3-4,7-9,13H2;2*1H |
Standard InChI Key | HXLUHOADMRFJHJ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CN)C(=O)C2=CC=NC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a methanone group linked to a pyridin-4-yl ring and at the 4-position with an aminomethyl (-CH2NH2) group. The dihydrochloride salt formation protonates the amine groups, improving stability and solubility. The molecular formula is C12H18Cl2N3O, with a molecular weight of 290.2 g/mol .
Key Structural Features:
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Piperidine Core: A six-membered saturated ring with one nitrogen atom.
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Aminomethyl Substituent: Enhances hydrogen-bonding capacity and interaction with biological targets.
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Pyridin-4-yl Methanone: Introduces aromaticity and potential π-π stacking interactions.
Physicochemical Properties
Data extrapolated from structurally similar compounds, such as (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride (CAS: 1286264-52-5), suggest the following properties :
Property | Value |
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Solubility | Soluble in DMSO, aqueous acids |
Storage | Stable at RT; long-term at -20°C |
Appearance | White to off-white crystalline powder |
The dihydrochloride form likely exhibits higher aqueous solubility than the free base due to ionic character.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this compound is published, analogous piperidine derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example:
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Aminomethylation: Reaction of 4-(chloromethyl)piperidine with ammonia yields the aminomethyl intermediate.
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Ketone Formation: Coupling the piperidine derivative with pyridine-4-carbonyl chloride under basic conditions forms the methanone linkage .
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Salt Formation: Treatment with hydrochloric acid precipitates the dihydrochloride salt.
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. Industrial-scale production would optimize these parameters for cost-effectiveness .
Analytical Characterization
Hypothetical characterization data based on related compounds include:
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1H NMR: Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 7.5–8.5 ppm (pyridinyl protons).
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Mass Spectrometry: Molecular ion peak at m/z 290.2 ([M+H]+).
Biological Activity and Mechanisms
Neuropharmacological Applications
Piperidine derivatives are explored for neurological disorders due to their blood-brain barrier permeability. For instance, 4-aminopyridine derivatives improve motor function in multiple sclerosis by blocking potassium channels. The aminomethyl group in this compound could enhance neuronal uptake, warranting investigation into neuroprotective effects.
Pharmacological Applications
Anticancer Research
PKB/Akt inhibitors are pivotal in targeting oncogenic signaling pathways. The compound’s structural similarity to CCT128930, which suppresses tumor xenograft growth in mice , implies potential antitumor utility. Key considerations include:
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Cellular Uptake: Enhanced by the lipophilic pyridinyl group.
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Metabolic Stability: Piperidine rings generally resist hepatic degradation, favoring prolonged activity.
Drug Delivery Systems
The dihydrochloride salt’s solubility profile makes it amenable to formulation as:
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Injectable Solutions: For rapid bioavailability.
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Oral Tablets: Using enteric coatings to mitigate gastric degradation.
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